



## "4-(Methoxymethyl)thiazole" CAS number and IUPAC name

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Compound of Interest

Compound Name: 4-(Methoxymethyl)thiazole

Cat. No.: B15251082

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## An In-depth Technical Guide to 4-Methylthiazole

An Important Heterocyclic Building Block in Research and Development

#### Introduction:

Initial searches for "**4-(Methoxymethyl)thiazole**" did not yield a discrete CAS number or extensive technical data, suggesting it is not a commonly cataloged chemical entity. This guide will instead focus on the closely related and well-documented compound, 4-methylthiazole.

4-methylthiazole is a heterocyclic organic compound that serves as a vital intermediate and building block in various chemical syntheses, particularly within the pharmaceutical and flavor industries.[1][2][3] Its unique aromatic ring structure, containing both sulfur and nitrogen, imparts specific chemical reactivity that makes it a versatile precursor for a range of biologically active molecules.[3] This technical guide provides a comprehensive overview of 4-methylthiazole, including its chemical identity, physical properties, synthesis protocols, and its applications in drug discovery and development, aimed at researchers, scientists, and professionals in the field.

## **Chemical Identification and Properties**

• IUPAC Name: 4-methyl-1,3-thiazole[4]

CAS Number: 693-95-8[1][4][5]



Molecular Formula: C<sub>4</sub>H<sub>5</sub>NS[4][5]

• Molecular Weight: 99.15 g/mol [6]

A summary of the key physical and chemical properties of 4-methylthiazole is presented in Table 1.

Property	Value	Reference
Appearance	Colorless to light yellow, clear liquid	[1]
Odor	Nutty, green, roasted meat	[7]
Boiling Point	133-134 °C	[6]
Density	1.09 g/mL at 25 °C	[6]
Flash Point	32 °C (closed cup)	[8]
Solubility	Slightly soluble in water; soluble in fats and most organic solvents	[1]
LogP (Octanol/Water Partition Coefficient)	1.452	[9]

## Experimental Protocols: Synthesis of 4-Methylthiazole

Several synthetic routes for the preparation of 4-methylthiazole have been reported. Below are two detailed experimental protocols.

Method 1: From 2-Amino-4-methylthiazole

This method involves the diazotization of 2-amino-4-methylthiazole followed by reduction.[10]

#### Materials:

• 2-Amino-4-methylthiazole



- Concentrated sulfuric acid
- Sodium nitrite
- Sodium hypophosphite
- 45% Sodium hydroxide solution
- Dichloromethane
- Anhydrous sodium sulfate
- Water

#### Procedure:

- In a 2L three-necked flask, add 68.4g (0.6 mol) of 2-amino-4-methylthiazole to a mixture of 150 mL of water and 90 mL of concentrated sulfuric acid.[10]
- Cool the reaction mixture to -10 to -15 °C.[10]
- Slowly add an aqueous solution of sodium nitrite (45.5 g in 160 mL of water) dropwise over
   2.5 hours, maintaining the temperature.[10]
- After the addition is complete, stir the mixture for an additional 1.5 hours to form the diazonium salt.[10]
- At a temperature of -5 to -10 °C, add an aqueous solution of sodium hypophosphite (76.3 g in 320 mL of water) dropwise.[10]
- Continue stirring at this temperature for 6 hours.[10]
- Adjust the pH of the solution to 9-10 using a 45% sodium hydroxide solution.[10]
- Extract the mixture three times with 110 mL of dichloromethane.[10]
- Combine the organic layers and dry over anhydrous sodium sulfate.[10]

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 Distill off the dichloromethane at 30-40 °C, then raise the temperature to collect the 4methylthiazole fraction at 133-135 °C.[10]

Method 2: One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

This protocol describes a one-pot synthesis for derivatives of 4-methylthiazole, which can be adapted. For the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a precursor to many 4-methylthiazole compounds, the following procedure is used.[11]

#### Materials:

- Ethyl acetoacetate
- N-bromosuccinimide (NBS)
- Thiourea
- Tetrahydrofuran (THF)
- Water

#### Procedure:

- In a reaction vessel, create a mixture of 6.50 g (0.05 mol) of ethyl acetoacetate in 50.0 mL of water and 20.0 mL of THF.[11]
- Cool the mixture to below 0 °C and add 10.5 g (0.06 mol) of NBS.[11]
- Stir the reaction mixture at room temperature for 2 hours.[11]
- Add 3.80 g (0.05 mol) of thiourea to the mixture.[11]
- Heat the reaction mixture to 80 °C for 2 hours.[11]
- After the reaction, the resulting product can be purified by washing with water and recrystallization from ethyl acetate.[11]



# **Applications in Drug Development and Biological Activity**

The thiazole ring is a prominent scaffold in numerous pharmaceuticals.[1][12] 4-Methylthiazole serves as a key intermediate in the synthesis of various biologically active compounds with potential therapeutic applications.[2][3]

Antimicrobial Activity: Derivatives of 4-methylthiazole have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain 4-methylthiazole-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria.[13][14] For instance, novel 4-methylthiazole and 4-thiazolidinone derivatives have been synthesized and tested, with some showing moderate activity against Bacillus subtilis and Proteus vulgaris.[13]

Anticancer Activity: The thiazole moiety is present in several anticancer agents. Research has explored 4-methylthiazole derivatives as potential antitumor drugs.[2][12] For example, 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues, synthesized using a 2-(2-benzylidene hydrazinyl)-4-methylthiazole precursor, have shown notable efficacy against various cancer cell lines, including HCT-116 and HepG2.[12][15]

Neuroprotective Effects: 4-Methylthiazole derivatives have been investigated for their neuroprotective properties. These compounds are structurally related to clomethiazole, a GABA-mimetic agent with known anticonvulsant and neuroprotective effects.[16] Studies have demonstrated that certain 4-methylthiazole analogues can protect primary neurons against oxygen-glucose deprivation and excitotoxicity, suggesting potential applications in the treatment of neurodegenerative diseases.[16]

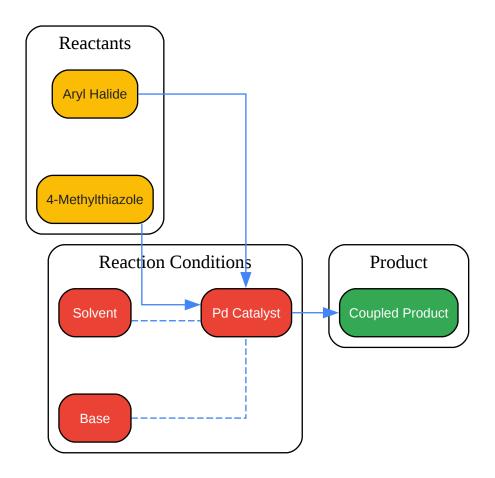
Signaling Pathway Interactions: While specific signaling pathways for 4-methylthiazole itself are not extensively detailed, its derivatives have been shown to interact with key cellular signaling pathways. For instance, some thiazole-based compounds act as inhibitors of aurora kinases and the PI3K/mTOR signaling pathway, both of which are crucial in cancer progression.[17] The NO/cGMP signaling pathway has also been implicated in the neuroprotective effects of some nitric oxide-donating chimeras of 4-methylthiazole derivatives.[16]

## **Mandatory Visualizations**

Synthesis Workflow of 4-Methylthiazole from 2-Amino-4-methylthiazole







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